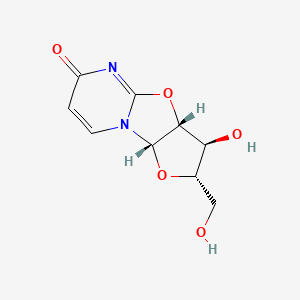

2,2'-Anhydro-L-uridine

Descripción

Historical Context of Anhydronucleosides in Medicinal Chemistry Research

The study of anhydronucleosides, also known as cyclonucleosides, dates back to the mid-20th century, with initial reports appearing in the early 1950s. researchgate.netresearchgate.net These compounds are characterized by an additional covalent bond connecting the nucleobase to the sugar moiety. researchgate.netresearchgate.net This structural feature imparts a fixed, rigid conformation, a stark contrast to the flexibility of naturally occurring nucleosides. researchgate.net This rigidity was quickly recognized as a valuable attribute in medicinal chemistry, as it could lead to more specific interactions with biological targets like enzymes. researchgate.netresearchgate.net

Early research in the 1960s further explored the synthesis and properties of these constrained analogues. researchgate.netacs.org The development of various synthetic methods allowed for the creation of a wide array of purine (B94841) and pyrimidine (B1678525) cyclonucleosides. researchgate.net While the majority of these compounds were laboratory creations, researchers later discovered that some cyclonucleosides also exist in nature, isolated from organisms like marine sponges. researchgate.net The exploration of medicinal chemistry has a long history, evolving from the use of plants in ancient civilizations to the systematic, structure-based design of drugs in the modern era. cutm.ac.inresearchgate.netnih.gov The development of synthetic organic chemistry was a crucial turning point, enabling the modification of natural products and the creation of entirely new molecular entities with therapeutic potential. cutm.ac.innih.gov Within this broader history, the synthesis of nucleoside analogues became a cornerstone of antiviral and anticancer therapy. researchgate.netnih.gov Anhydronucleosides emerged as key intermediates in this field, providing a robust platform for stereoselective modifications of the sugar ring, which were often challenging to achieve through other methods. ucla.edumdpi.com

Significance of 2,2'-Anhydro-L-uridine as a Research Tool

This compound is a valuable tool in biochemical research due to its unique structural properties. Its fixed conformation and status as an L-isomer make it particularly useful for a range of studies. nih.govbiosynth.com Researchers utilize the compound to investigate nucleoside metabolism, the cellular pathways responsible for synthesizing and breaking down nucleosides. smolecule.com By introducing this unnatural analogue, scientists can probe the specificity of enzymes involved in these pathways and elucidate their mechanisms.

The compound also plays a role in RNA research. Its rigid structure can be used to study RNA structure and function, helping to understand how RNA molecules fold and interact with other biomolecules. chemimpex.com Furthermore, because L-nucleosides and the oligonucleotides built from them are resistant to degradation by the body's nucleases, they are excellent tools for studying biological systems with minimal interference from metabolic breakdown. nih.govresearchgate.net This resistance makes them ideal candidates for the development of nuclease-resistant therapeutic agents. researchgate.net The stability of L-oligonucleotides, which have physical properties identical to their D-counterparts, makes them immunologically passive and nontoxic, which are desirable traits for biomedical applications. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 31501-46-9 | biosynth.comnih.gov |

| Molecular Formula | C₉H₁₀N₂O₅ | biosynth.comnih.gov |

| Molecular Weight | 226.19 g/mol | biosynth.comnih.gov |

| Appearance | White to off-white powder | chemimpex.com |

| Melting Point | 237-239 °C | nih.gov |

| Polar Surface Area | 91.6 Ų | nih.gov |

Role of this compound in Nucleoside Analogue Development

One of the most critical applications of this compound is its role as a key synthetic intermediate in the development of novel nucleoside analogues. researchgate.netchemimpex.communi.cz Nucleoside analogues are a class of compounds that mimic natural nucleosides and have been fundamental in the creation of antiviral and anticancer drugs. researchgate.netnih.gov The anhydro bridge in this compound is susceptible to nucleophilic attack, allowing for the regio- and stereoselective introduction of various functional groups at the 2'-position of the sugar ring. ucla.edumdpi.com

This synthetic strategy is widely employed to create libraries of 2'-modified L-nucleosides. For instance, the ring-opening of O²,2'-anhydro-L-uridine with different nucleophiles is a common method. nih.govacs.org This approach has been used to synthesize a variety of derivatives, including 2'-O-methyl and 2'-O-MOE (2'-O-methoxyethyl) L-nucleosides. nih.govacs.org The synthesis often begins with L-arabinose, which is converted to an aminooxazoline intermediate. acs.org This intermediate is then treated with methyl propiolate to form the anhydro-L-uridine. nih.govacs.org Subsequent reactions with specific reagents open the anhydro ring to yield the desired 2'-substituted nucleoside. nih.govacs.org This methodology circumvents issues often encountered in other synthetic routes, such as the formation of difficult-to-separate epimeric by-products. ucla.edu The resulting novel L-nucleoside analogues are then investigated for potential therapeutic activities. muni.cz

Table 2: Examples of L-Nucleoside Analogues Synthesized from this compound

| Starting Material | Reagents/Conditions | Product | Application/Significance | Source |

|---|---|---|---|---|

| O²,2'-anhydro-L-uridine | 1. NC-NH₂, NH₄OH, MeOH; 2. Methyl propiolate, EtOH, reflux | This compound | Intermediate for further modification | acs.orgresearchgate.net |

| This compound | Mg, MeOH, reflux | 2'-O-Methyl-L-uridine | Building block for L-oligonucleotides | nih.govacs.org |

| This compound | Al, 2-methoxyethanol (B45455), reflux | 2'-O-MOE-L-uridine | Component for modified nucleic acids | nih.govacs.org |

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,4S,5S,6R)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGITDASWNOAGG-JPCMASIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446477 | |

| Record name | 2,2'-Anhydro-L-uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31501-46-9 | |

| Record name | 2,2'-Anhydro-L-uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,2 Anhydro L Uridine

Stereoselective Synthesis of 2,2'-Anhydro-L-uridine and its Precursors

The creation of this compound is a critical step that establishes the L-configuration of the sugar moiety. Various stereoselective strategies have been developed, starting from accessible chiral precursors like L-arabinose or by modifying existing nucleoside structures such as uridine (B1682114).

A common and effective strategy for the stereoselective synthesis of this compound begins with the commercially available L-arabinose. nih.govacs.org This multi-step process leverages the fixed stereochemistry of the starting sugar to produce the desired L-nucleoside analogue.

The synthesis involves a two-step sequence:

Formation of an Aminooxazoline Intermediate : L-arabinose is first condensed with cyanamide in a basic medium, typically a mixture of methanol and ammonium hydroxide. This reaction proceeds at room temperature over several days to afford an aminooxazoline intermediate in good yield (approximately 70%). nih.govacs.org The rigid, conformationally locked structure of this intermediate is crucial for directing the stereochemistry in the subsequent step. nih.govacs.org

Cyclization to this compound : The isolated aminooxazoline is then treated with methyl propiolate in an ethanol-water mixture at reflux. This step constructs the uracil (B121893) base and completes the formation of the bicyclic anhydro-L-uridine structure, yielding the final product in around 65% yield. nih.govacs.org

This pathway provides an efficient entry into L-nucleoside analogues, establishing the required stereocenter from an inexpensive chiral pool starting material. nih.gov

An alternative approach involves the intramolecular cyclization of uridine derivatives. Specifically, Uridine 2',3'-carbonates can be readily converted into 2,2'-anhydrouridines. researchgate.net This transformation is typically achieved by heating the carbonate precursor in dimethylformamide (DMF) with base catalysis. researchgate.net For instance, when 5'-deoxyuridine 2',3'-cyclic carbonate is heated with imidazole, it affords the corresponding 2,2'-anhydro derivative in 76% yield. nih.gov Similarly, heating 5'-bromo-5'-deoxyuridine 2',3'-carbonate with sodium bicarbonate in DMF also yields the anhydro product. nih.gov The hydrolysis of uridine 2',3'-carbonates in refluxing water can also produce 2,2'-anhydrouridines as by-products, although in much lower yields (5-10%). nih.gov

A widely used laboratory and industrial-scale method for preparing 2,2'-anhydrouridine (B559692) involves the direct dehydration of uridine. google.comgoogle.comnih.gov This reaction is commonly carried out by heating uridine with diphenyl carbonate in a high-boiling polar aprotic solvent such as dimethylformamide (DMF). google.comnih.gov A small amount of a weak base, like sodium bicarbonate, is added to facilitate the reaction. google.comgoogle.com The reaction proceeds at temperatures between 90°C and 150°C, driving off phenol and carbon dioxide to form the stable 2,2'-anhydro linkage. google.comgoogle.comnih.gov This method is straightforward and can be performed on a large scale. google.com

Another powerful technique for inducing the formation of the anhydro linkage is the Mitsunobu reaction. researchgate.net This reaction allows for the intramolecular SN2 cyclization of partially protected uridine derivatives. When an isomeric mixture of diacyl uridine derivatives, with a free hydroxyl group at either the 2' or 3' position, is subjected to Mitsunobu conditions, it is converted into a single product: 2,2'-anhydro-3',5'-di-O-acyluridine. researchgate.net This demonstrates the high regioselectivity of the reaction for forming the thermodynamically stable 2,2'-anhydro bridge.

| Starting Material | Key Reagents | Product | Approximate Yield | Reference |

|---|---|---|---|---|

| L-Arabinose | 1. Cyanamide, NH₄OH/MeOH 2. Methyl propiolate, EtOH/H₂O | This compound | ~45% (overall) | nih.govacs.org |

| Uridine 2',3'-carbonate | Base (e.g., Imidazole), DMF, Heat | 2,2'-Anhydrouridine | 76% | researchgate.netnih.gov |

| Uridine | Diphenyl carbonate, NaHCO₃, DMF, Heat | 2,2'-Anhydrouridine | High Yield | google.comnih.gov |

| Partially acylated uridine | Mitsunobu Reagents (DEAD, PPh₃) | 2,2'-Anhydro-di-O-acyluridine | High Regioselectivity | researchgate.net |

Ring-Opening Reactions and Derivatization Strategies of the 2,2'-Anhydro Linkage

The synthetic utility of this compound lies in its susceptibility to ring-opening reactions. The strained ether linkage makes the C2' position highly electrophilic and prone to attack by various nucleophiles. This reactivity is the cornerstone for introducing a wide range of modifications into the sugar moiety of L-nucleosides. researchgate.netresearchgate.net

The ring-opening of the 2,2'-anhydro bridge proceeds via a stereospecific SN2 mechanism. A nucleophile attacks the C2' carbon, leading to the cleavage of the C2'-O2 bond and inversion of configuration at the C2' center. This reaction transforms the L-arabino configuration of the anhydro-L-uridine into the L-ribo configuration in the resulting 2'-substituted product. researchgate.net This predictable stereochemical outcome is essential for the synthesis of biologically active molecules. A diverse array of nucleophiles can be employed in this reaction, allowing for the synthesis of nucleoside analogues with modified sugar portions. researchgate.net

Among the most significant modifications are the 2'-O-alkyl and 2'-O-(2-methoxyethyl) (MOE) groups, which enhance the properties of therapeutic oligonucleotides. The synthesis of these derivatives from this compound is well-established. nih.govacs.org

2'-O-Methyl-L-uridine : The synthesis of the 2'-O-methyl derivative is typically achieved by reacting this compound with a magnesium alkoxide. researchgate.netresearchgate.net Magnesium methoxide (B1231860) (Mg(OMe)₂), often generated in situ from magnesium and methanol, is refluxed with the anhydronucleoside. nih.govresearchgate.net This method efficiently opens the anhydro ring to yield 2'-O-methyl-L-uridine. nih.govgoogle.com Lewis acids such as trimethyl borate (B(OMe)₃) can also be used to facilitate this methanolysis, leading to high yields of the 2'-O-methyl product. google.com

2'-O-(2-Methoxyethyl)-L-uridine (2'-O-MOE-L-uridine) : For the introduction of the bulkier 2-methoxyethyl group, different reagents are required. One effective method involves reacting this compound with an aluminum alkoxide of 2-methoxyethanol (B45455). researchgate.net A suspension of aluminum powder in 2-methoxyethanol is refluxed, and the anhydro-L-uridine is subsequently added, leading to the formation of 2'-O-MOE-L-uridine in a 55% yield after 48 hours. nih.gov An alternative large-scale process utilizes tris-(2-methoxyethyl)borate for the ring-opening reaction. nih.gov

These ring-opening reactions are pivotal, converting a common intermediate, this compound, into a variety of valuable 2'-substituted L-nucleosides for further applications. researchgate.net

| Target Compound | Key Reagents | Reaction Conditions | Approximate Yield | Reference |

|---|---|---|---|---|

| 2'-O-Methyl-L-uridine | Mg(OMe)₂ in Methanol | Reflux | 92% | google.com |

| 2'-O-Methyl-L-uridine | B(OMe)₃ / BF₃·MeOH | - | 90-100% | google.com |

| 2'-O-(2-Methoxyethyl)-L-uridine | Aluminum powder in 2-methoxyethanol | Reflux, 48h | 55% | nih.gov |

| 2'-O-(2-Methoxyethyl)-5-methyluridine | Tris-(2-methoxyethyl)borate | - | - | nih.gov |

Nucleophilic Displacement at the 2'-Position

Synthesis of 2'-Deoxy-2'-fluoro-L-uridine Analogues

The introduction of a fluorine atom at the 2'-position of nucleosides can significantly enhance their biological activity. A general approach to the synthesis of 2'-deoxy-2'-fluoro-L-uridine analogues involves the treatment of this compound with a fluorinating agent.

A common method utilizes hydrogen fluoride (B91410) (HF) or its equivalents to open the anhydro ring. For instance, early work by Fox and coworkers demonstrated the synthesis of 2′-deoxy-2′-fluoro analogs of uridine by reacting 2,2′-anhydro nucleosides with hydrogen fluoride. nih.govsemanticscholar.org More contemporary methods often employ reagents like diethylaminosulfur trifluoride (DAST) for the fluorination step. semanticscholar.org The reaction typically proceeds with the inversion of configuration at the 2'-position, leading to the formation of the desired 2'-fluoro-L-arabino-nucleoside.

A synthetic route starting from commercially available β-L-2,2'-anhydrouridine involves drying the starting material and dissolving it in anhydrous dichloromethane followed by the addition of dry pyridine. acs.org The mixture is cooled, and DAST is added dropwise to yield 2'-deoxy-2'-fluoro-3',5'-di-O-tetrahydropyranyl-β-L-uridine. acs.org

Table 1: Synthesis of 2'-Deoxy-2'-fluoro-L-uridine Analogues

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Hydrogen Fluoride | 2'-Deoxy-2'-fluoro-L-uridine | nih.govsemanticscholar.org |

| 3',5'-di-O-protected this compound | Diethylaminosulfur trifluoride (DAST) | Protected 2'-Deoxy-2'-fluoro-L-uridine | semanticscholar.org |

Synthesis of 2'-Deoxy-2'-amino-L-uridine Derivatives

The synthesis of 2'-deoxy-2'-amino-L-uridine derivatives from this compound is a key transformation for producing compounds with potential antiviral and anticancer activities. This conversion is typically achieved by nucleophilic opening of the anhydro ring with an azide source, followed by reduction of the resulting 2'-azido group.

One established method involves the reaction of a suitably protected this compound with lithium azide in a solvent like dimethylformamide (DMF). This reaction proceeds with high regioselectivity and stereoselectivity, yielding the 2'-azido-2'-deoxy-L-arabinofuranosyluracil derivative. The subsequent reduction of the azide to an amine can be accomplished through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or with triphenylphosphine followed by hydrolysis.

Vilarrasa and co-workers have utilized this strategy in the synthesis of C-2' isomeric nucleosides. nih.gov They formed an anhydro nucleoside and subsequently transformed it into an aminonucleoside, which served as a key intermediate for further derivatization. nih.gov

Synthesis of 2'-C-Substituted Nucleosides

The introduction of carbon-linked substituents at the 2'-position of nucleosides can lead to compounds with enhanced metabolic stability and interesting biological properties. While direct C-alkylation of this compound is challenging, it can serve as a precursor to intermediates that are amenable to such modifications.

One approach involves the conversion of the 2'-hydroxyl group to a ketone, followed by the addition of an organometallic reagent. beilstein-journals.org Alternatively, radical-based methods can be employed to introduce C-substituents. For example, Nielsen and co-workers synthesized 2′-(pyrimidin-1-yl)methyl- or 2′-(purin-9-yl)methyl-substituted double-headed nucleosides of arabinofuranosyluracil starting from a protected ketonucleoside derived from uridine. nih.gov

Intramolecular Functionalization Approaches

The rigid structure of this compound makes it an excellent substrate for intramolecular functionalization. The fixed spatial relationship between the base and the sugar moieties can be exploited to direct reactions to specific positions. These reactions often involve the generation of a reactive species on the sugar ring that can then interact with the nucleobase.

Proton magnetic resonance (PMR) studies of 2,2'-O-anhydro-uridine have shown that these molecules are quite rigid, which supports their use in directing intramolecular reactions. nih.gov

Regio- and Stereoselective Control in Derivatization

A key advantage of using this compound as a synthetic intermediate is the high degree of regio- and stereocontrol that can be achieved in its derivatization. The opening of the anhydro bridge by a nucleophile almost exclusively occurs at the 2'-position and proceeds with inversion of configuration, leading to the formation of arabino-configured nucleosides.

This stereochemical outcome is a direct consequence of the SN2-like reaction mechanism. The nucleophile attacks the C2' carbon from the side opposite to the C2'-O bond of the anhydro ring. This inherent reactivity allows for the predictable synthesis of L-arabinofuranosyl nucleoside analogues. The use of different protecting groups on the 3'- and 5'-hydroxyls can also influence the reactivity and regioselectivity of certain reactions, although the opening of the anhydro ring remains the dominant pathway. Recent research has highlighted catalyzed regio- and stereoselective hydrosilylation of alkynes as a strategy for synthesizing specific vinylsilanes, demonstrating the ongoing interest in achieving high selectivity in chemical transformations. rsc.org

Modifications on the Uridine Base Moiety in this compound Derivatives

While the primary use of this compound is for modifications at the 2'-position of the sugar, the uridine base can also be functionalized. These modifications are typically performed after the anhydro ring has been opened and the desired 2'-substituent has been introduced. The reactivity of the uracil ring allows for a variety of substitutions, particularly at the C5 position.

Halogenation and Other Substitutions at C5

The C5 position of the uracil ring is susceptible to electrophilic substitution, allowing for the introduction of halogens and other functional groups. researchgate.net Halogenated uridine derivatives are of interest for their potential as anticancer and antiviral agents.

Common halogenating agents for this transformation include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. The reaction is typically carried out in a suitable solvent such as acetic acid. researchgate.net Other substituents can also be introduced at the C5 position. For example, 5-substituted uridines and 2-thiouridines are found in transfer RNAs and play a role in the accuracy of genetic information reading. nih.govnih.gov The synthesis of these modified nucleosides can be achieved through N-glycosidic bond formation or by direct introduction of the C5-substituent onto a pre-formed uridine derivative. nih.gov

Table 2: C5-Substitutions on Uridine Derivatives

| Reagent | Type of Substitution | Product | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Bromination | 5-Bromo-uridine derivative | researchgate.net |

| N-Chlorosuccinimide (NCS) | Chlorination | 5-Chloro-uridine derivative | researchgate.net |

Conversion to Cytidine Analogues

The conversion of this compound derivatives into their corresponding cytidine analogues is a crucial transformation for expanding the repertoire of modified nucleosides for various research applications. This process typically involves the chemical modification of the uracil base to a cytosine base. A common strategy first involves the synthesis of a 2'-substituted-L-uridine derivative from this compound, which is then converted to the desired cytidine analogue.

A general and effective method for this conversion involves a multi-step sequence. First, the 5'-hydroxyl group of the 2'-substituted-L-uridine is protected, commonly with a dimethoxytrityl (DMTr) group. The remaining free hydroxyl groups on the sugar moiety are then typically acetylated using acetic anhydride in pyridine. Following the protection of the hydroxyl groups, the transformation of the uracil ring to a cytosine ring is achieved. This is often carried out by treating the protected uridine derivative with a mixture of phosphoryl chloride (POCl3), triethylamine (Et3N), and 1,2,4-triazole in a solvent such as acetonitrile. This reaction converts the 4-keto group of the uracil into a more reactive intermediate, which is subsequently displaced by ammonia (from ammonium hydroxide) to form the 4-amino group characteristic of cytosine. Finally, the protecting groups are removed to yield the target 2'-substituted-L-cytidine analogue.

For instance, 2'-O-Methyl-L-uridine has been successfully converted to 2'-O-Methyl-L-cytidine. This was accomplished by first protecting the hydroxyl groups as acetates, followed by treatment with POCl3-triazole and subsequent hydrolysis with ammonium hydroxide researchgate.net. Similarly, 2'-O-(2-methoxyethyl)uridine has been converted to 2'-O-(2-methoxyethyl)cytidine in good yield aminer.cn.

The following table summarizes the key steps and reagents involved in the synthesis of representative 2'-substituted-L-cytidine analogues from their corresponding uridine precursors.

| Starting Uridine Analogue | Step 1: 5'-Protection | Step 2: Hydroxyl Protection | Step 3: Cytosine Formation | Step 4: Deprotection | Final Cytidine Analogue | Yield |

|---|---|---|---|---|---|---|

| 2'-O-Methyl-L-uridine | DMTr-Cl, 2,6-Lutidine | Ac₂O, Pyridine | POCl₃, Et₃N, 1,2,4-Triazole, then NH₄OH | Not specified | 2'-O-Methyl-L-cytidine | 80% (for cytosine formation step) researchgate.net |

| 2'-Azido-L-uridine | DMTr-Cl, DMAP, Pyridine | Ac₂O, Pyridine | POCl₃, Et₃N, 1,2,4-Triazole, then NH₄OH | Not specified | 2'-Azido-L-cytidine | 71% (for cytosine formation step) researchgate.net |

Kilo-scale Synthesis and Process Optimization for this compound Derivatives

The transition from laboratory-scale synthesis to kilo-scale production of this compound derivatives presents significant challenges that necessitate process optimization to ensure efficiency, cost-effectiveness, and safety. Research efforts have focused on improving the synthesis of key derivatives, such as 2'-O-alkoxy-pyrimidine nucleosides, which are valuable building blocks for therapeutic oligonucleotides.

An improved process for the production of 2'-O-(2-methoxyethyl)-pyrimidines, starting from the related compound O-2,2'-anhydro-5-methyluridine, highlights several key areas of optimization that are applicable to this compound derivatives nih.gov. Key improvements in this process include:

Modification of the Ring-Opening Reaction: Optimizing the conditions for the nucleophilic attack at the 2'-position of the anhydro-nucleoside is critical. This can involve the choice of reagents, solvents, and temperature to maximize the yield and regioselectivity of the desired 2'-substituted product nih.gov.

Enhanced Purification Methods: Moving away from traditional column chromatography, which is often not feasible at a large scale, is a priority. The implementation of continuous extraction methods for purification can significantly improve throughput and reduce solvent consumption nih.gov.

Optimized Conversion to Cytidine Analogues: The conditions for converting the uridine derivative to its cytidine counterpart have been optimized for large-scale synthesis. This includes refining the reaction conditions for the amination step and developing crystallization methods for the isolation of the final product, which is a more scalable and cost-effective purification technique than chromatography nih.gov.

Selective Deprotection: In the final steps, developing methods for the selective hydrolysis of unwanted ester impurities, for example, during benzoylation, can improve the purity of the final product without resorting to extensive purification nih.gov.

Further strategies for large-scale synthesis of related 2'-O-modified pyrimidine (B1678525) nucleosides have focused on minimizing the use of expensive reagents and reducing the number of purification steps. The use of phase transfer catalysis (PTC) for the 2'-O-alkylation step has been shown to be advantageous, allowing for the use of lower-cost and more readily available reagents mdpi.com. This approach also often leads to cleaner reactions and simpler work-ups, which are highly desirable for industrial-scale production mdpi.com.

The following table summarizes key process optimization strategies for the large-scale synthesis of derivatives from anhydro-pyrimidine nucleosides.

| Process Step | Optimization Strategy | Advantage | Reference |

|---|---|---|---|

| Ring-Opening Reaction | Modified reaction conditions | Improved yield and regioselectivity | nih.gov |

| Purification | Continuous extraction | Increased throughput, reduced solvent usage | nih.gov |

| 5'-Hydroxyl Protection (Dimethoxytritylation) | Use of 2,6-lutidine as base | Improved 5'/3' product ratio and yield | nih.gov |

| Conversion to Cytidine Analogue | Optimized reaction and crystallization conditions | Avoids large-scale chromatography | nih.gov |

| 2'-O-Alkylation | Phase Transfer Catalysis (PTC) | Enables use of low-cost reagents, simplifies purification | mdpi.com |

Biological Activities and Pharmacological Implications of 2,2 Anhydro L Uridine Analogues

Antiviral Research Applications

Nucleoside analogues have long been a cornerstone of antiviral therapy. researchgate.net The unique structural features of 2,2'-anhydro-L-uridine analogues have made them subjects of interest in the development of new antiviral agents.

Research has explored the efficacy of 2,2'-anhydro-uridine analogues against a variety of viruses, with mixed results.

Herpes Simplex Virus Type 1 (HSV-1): The anhydro analogue of 1-beta-D-arabinofuranosylthymine (a potent anti-HSV drug), 2,2'-anhydro-aThy, was found to be nine times less active against HSV-1 than its parent compound. nih.gov However, the study of such analogues contributes to understanding the structure-activity relationships crucial for designing more effective antiherpetic drugs. nih.govmdpi.com The development of resistance to standard nucleoside analogues like acyclovir (B1169) in HSV infections necessitates the exploration of new chemical scaffolds. nih.gov

Tick-Borne Encephalitis Virus (TBEV): While direct studies on this compound are limited, research into related uridine (B1682114) derivatives shows potential against TBEV, a flavivirus that causes significant human neuroinfections. nih.govmdpi.comnih.gov A series of uridine glycoconjugates demonstrated strong activity against both highly virulent and less virulent TBEV strains. nih.gov Specifically, four compounds in the study showed half-maximal inhibitory concentration (IC50) values ranging from 3.7 to 15.1 μM. nih.gov Another study on uridine derivatives of 2-deoxy sugars also identified compounds with significant anti-TBEV activity, with IC50 values between 1.4 and 10.2 µM. mdpi.com These findings suggest that targeting viral glycoproteins or the viral RNA polymerase with uridine-based analogues could be a promising strategy against flaviviruses. nih.govmdpi.comnih.gov

SARS-CoV-2: The search for effective treatments for COVID-19 led to the screening of numerous compounds, including nucleoside analogues. nih.govnih.gov However, 2,2'-Anhydrouridine (B559692) was found to be inactive in an in-vitro cell line assay against SARS-CoV-2. explorationpub.com Furthermore, a study that synthesized and tested new 5-substituted uridine derivatives as potential inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase also failed to find any significant inhibitory effect. nih.govnih.govresearchgate.net

Table 1: Antiviral Activity of 2,2'-Anhydro-uridine Analogues and Related Compounds

| Compound/Analogue Class | Target Virus | Research Finding | Reference |

|---|---|---|---|

| 2,2'-anhydro-1-beta-D-arabinofuranosylthymine | Herpes Simplex Virus Type 1 (HSV-1) | 9-fold less active than its parent compound, 1-beta-D-arabinofuranosylthymine. | nih.gov |

| Uridine Glycoconjugates | Tick-Borne Encephalitis Virus (TBEV) | Four analogues showed strong activity with IC50 values from 3.7 to 15.1 μM. | nih.gov |

| Uridine derivatives of 2-deoxy sugars | Tick-Borne Encephalitis Virus (TBEV) | Four analogues showed significant activity with IC50 values from 1.4 to 10.2 µM. | mdpi.com |

| 2,2'-Anhydrouridine | SARS-CoV-2 | Inactive in HEK293T-ACE2 cell line assay. | explorationpub.com |

A primary role of 2,2'-anhydro-uridine and its derivatives is as a potent intermediary in the synthesis of other biologically active nucleoside analogues. The fixed conformation of the anhydro-linkage allows for regioselective chemical modifications that are otherwise difficult to achieve. mdpi.commdpi.com

This is particularly evident in the synthesis of 2'-modified nucleosides, which have demonstrated enhanced antiviral properties. mdpi.com For instance, the treatment of 2,2'-anhydro nucleosides with hydrogen fluoride (B91410) was an early method to introduce a 2'-fluoro substituent, a modification known to improve the biological activity of nucleoside analogues. mdpi.com This anhydro strategy is crucial for creating arabinofuranosyl nucleosides from uridine precursors. nih.gov The conversion of uridine to 2,2'-anhydrouridine is a key step in the large-scale synthesis of Cytarabine, an anticancer drug, which demonstrates the industrial relevance of this intermediate. nih.gov Similarly, 2,2'-anhydrouridine serves as a starting point for synthesizing 2'-phenylthio derivatives, which are precursors to other modified nucleosides. mdpi.com

Anticancer Research Applications

In addition to antiviral research, 2,2'-anhydro-uridine analogues have been investigated for their potential in oncology. mdpi.com They are explored both as direct cytotoxic agents and as enhancers for existing chemotherapies.

One of the most significant research applications of 2,2'-anhydro-uridine analogues is in potentiating the effects of fluoropyrimidine chemotherapeutic agents like 5-fluorouridine (B13573) (FUR). nih.govnih.gov This effect is mediated through the inhibition of uridine phosphorylase, an enzyme that degrades uridine and its analogues. nih.govnih.gov

The analogue 2,2'-Anhydro-5-ethyluridine (ANEUR) is a potent and selective competitive inhibitor of uridine phosphorylase, with an apparent Ki value of 25 nM. nih.govnih.gov By inhibiting this enzyme, ANEUR prevents the breakdown of 5-fluorouridine, thereby increasing its bioavailability and antitumor activity. nih.govnih.gov In a study using a murine mammary adenocarcinoma model, co-administration of ANEUR with FUR resulted in a 91% greater reduction in mean tumor weight compared to untreated controls. nih.gov ANEUR also markedly potentiated the antitumor activity of FUR against human colon adenocarcinoma in mice. nih.gov This potentiation strategy highlights a key therapeutic application for this class of compounds: enhancing the efficacy of established anticancer drugs. nih.govnih.gov

Table 2: Anticancer Research Findings for 2,2'-Anhydro-uridine Analogues

| Compound | Mechanism of Action | Application | Research Finding | Reference |

|---|---|---|---|---|

| 2,2'-Anhydro-5-ethyluridine (ANEUR) | Potent inhibitor of uridine phosphorylase. | Potentiation of 5-fluorouridine (FUR). | Markedly potentiated the antitumor activity of FUR in murine and human adenocarcinoma models. | nih.govnih.gov |

Immunosuppressive Properties

The exploration of nucleoside analogues has also revealed potential immunosuppressive activities. acs.org While direct evidence for this compound is not extensively documented, its role as a synthetic precursor to other active compounds is relevant. For example, 1-β-D-arabinofuranosylcytosine (Cytarabine), which can be synthesized from 2,2'-anhydrouridine intermediates, and its 5'-esters are known to possess immunosuppressive activity. nih.govacs.org The mechanism of immunosuppression by pyrimidine (B1678525) nucleoside analogues is a field of ongoing research. acs.org Furthermore, some nucleoside analogues exert their effects by inhibiting enzymes like IMP-dehydrogenase, which has been shown to have immunosuppressive consequences. ptbioch.edu.pl

Mechanistic Studies of 2,2 Anhydro L Uridine Action

Uridine (B1682114) Phosphorylase Inhibition by 2,2'-Anhydro-L-uridine and its Derivatives

This compound and its derivatives are recognized as potent inhibitors of uridine phosphorylase (UPase), a key enzyme in the pyrimidine (B1678525) salvage pathway. researchgate.netnih.gov This enzyme catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. uniprot.orggenecards.org The inhibition of UPase can modulate the metabolism of fluoropyrimidines, a class of anticancer drugs. researchgate.netiiarjournals.org

Studies have consistently shown that 2,2'-anhydrouridines act as competitive inhibitors of uridine phosphorylase, meaning they bind to the active site of the enzyme and compete with the natural substrate, uridine. nih.govnih.gov The potency of these inhibitors can be quantified by their inhibition constant (Ki), with lower Ki values indicating stronger inhibition. For instance, 2,2'-anhydro-5-ethyluridine has demonstrated potent inhibition with an apparent Ki value of 25 nM. nih.gov The inhibitory effects of these compounds are generally more pronounced against mammalian UPase compared to the enzyme from E. coli. nih.gov

Below is a table summarizing the inhibitory activity of this compound and its derivatives against Uridine Phosphorylase.

| Compound | Enzyme Source | Ki (µM) | Inhibition Type |

| 2,2'-Anhydro-5-ethyluridine | Not specified | 0.025 | Competitive |

| Acyclonucleoside analogue | Rat and Ehrlich ascites cells | 0.1 | Competitive |

| Acyclonucleoside analogue | E. coli | 0.7 | Competitive |

This table presents a selection of research findings and is not exhaustive.

A significant characteristic of 2,2'-anhydrouridine (B559692) and its 5-substituted derivatives is their high selectivity for uridine phosphorylase over thymidine (B127349) phosphorylase. nih.gov Research has shown that these compounds are potent inhibitors of UPase but have no inhibitory effect on thymidine phosphorylase. nih.govacs.org This selectivity is crucial as both enzymes are involved in pyrimidine nucleoside metabolism, but their distinct roles mean that selective inhibition is often a desirable therapeutic goal. nih.gov The inhibitors were found to be active only against the uridine, but not the thymidine, phosphorylase from E. coli. nih.gov

Uridine phosphorylase plays a critical role in the activation and catabolism of fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU). researchgate.netiiarjournals.org By inhibiting UPase, 2,2'-anhydrouridine and its derivatives can alter the metabolic fate of these chemotherapy agents. researchgate.net For example, the inhibition of UPase can lead to an increased concentration of 5-fluorouridine (B13573), potentially enhancing its therapeutic effect or altering its toxicity profile. jst.go.jpjst.go.jp The specific impact on fluoropyrimidine metabolism can be complex and depends on the specific fluoropyrimidine agent and the cellular context. jst.go.jpjst.go.jp The modulation of UPase activity by specific inhibitors like 2,2'-anhydrouridine derivatives significantly affects uridine metabolism and pyrimidine nucleotide biosynthesis. researchgate.net

Molecular Interactions with Uridine Phosphorylase

The inhibitory action of this compound is rooted in its specific molecular interactions with the active site of uridine phosphorylase. These interactions have been elucidated through advanced structural biology techniques.

X-ray crystallography has provided detailed three-dimensional structures of uridine phosphorylase in complex with 2,2'-anhydrouridine. researchgate.netrcsb.org These studies have been conducted on UPase from various organisms, including Salmonella typhimurium and have been used to model the complex with human uridine phosphorylase. rcsb.org The crystal structure of the Salmonella typhimurium UPase complexed with 2,2'-anhydrouridine, phosphate (B84403), and potassium ions has been solved at a resolution of 1.86 Å. rcsb.org These structures reveal that the rigid conformation of 2,2'-anhydrouridine, enforced by the C2'-O-C2 covalent bond, is well-accommodated within the enzyme's active site. researchgate.net The inhibitor's conformation is described as high-syn, a feature consistently observed across different active sites in the enzyme complexes. researchgate.net This structural information is invaluable for understanding the basis of inhibition and for the rational design of new, potentially more potent inhibitors. rcsb.orgrcsb.org

Molecular dynamics (MD) simulations have been employed to study the dynamic aspects of the interaction between 2,2'-anhydrouridine and uridine phosphorylase. researchgate.netnih.gov These computational studies complement the static picture provided by X-ray crystallography by exploring the conformational flexibility of both the inhibitor and the enzyme's active site upon binding. nih.govd-nb.info For instance, MD simulations of the Vibrio cholerae UPase in complex with 2,2'-anhydrouridine have helped to understand the conformational changes in the enzyme, such as the movement of residues in the active site, upon ligand binding. d-nb.info These simulations provide insights into the binding stability and can help identify key interactions that contribute to the inhibitor's affinity. researchgate.netnih.gov

Comparative Binding Site Analysis (e.g., Mammalian vs. Parasite Enzymes)

The investigation into inhibitors of uridine phosphorylase (UP) has revealed significant differences between the enzymes found in mammals and those in parasites and bacteria. These distinctions in the active site architecture are crucial for the rational design of selective therapeutic agents. 2,2'-Anhydrouridine and its derivatives have been instrumental in elucidating these differences.

Structure-activity relationship studies targeting the UP from the parasite Schistosoma mansoni have identified a distinct hydrophobic pocket near the 5-position of the pyrimidine ring within the enzyme's binding site. researchgate.net This feature is not as prominent in the corresponding mammalian enzyme, presenting a key target for developing parasite-specific inhibitors that could selectively disrupt nucleic acid synthesis in the pathogen without affecting the host. researchgate.net

Comparative inhibitory studies have provided quantitative evidence of this selectivity. While many inhibitors show activity across species, the degree of inhibition can vary significantly. For instance, various 5-substituted analogues of 2,2'-anhydrouridine demonstrate markedly greater potency against mammalian UP compared to the enzyme from Escherichia coli. nih.gov In some cases, these compounds were found to be 10- to 30-fold more effective against the rat enzyme than the bacterial one. nih.gov Conversely, other inhibitors have been identified that are more potent against the bacterial enzyme, highlighting the structural divergences that can be exploited. nih.gov

X-ray crystallography studies of bacterial UPs, such as those from Salmonella typhimurium and Vibrio cholerae, complexed with 2,2'-anhydrouridine have provided high-resolution insights into the inhibitor's binding mode. researchgate.netresearchgate.netd-nb.info In these structures, the rigid conformation of 2,2'-anhydrouridine is well-accommodated in the active site. researchgate.net The presence of the inhibitor and a phosphate ion can induce conformational changes in the side chains of key amino acid residues within the active site, illustrating the dynamic nature of the enzyme-inhibitor interaction. researchgate.net These detailed structural models of bacterial and mammalian UPs serve as a foundation for designing new, more potent, and species-specific inhibitors. researchgate.netresearchgate.net

| Compound Class | Target Enzyme Source | Relative Inhibitory Potency | Key Finding |

|---|---|---|---|

| 2,2'-Anhydrouridines | Rat (Mammalian) vs. E. coli (Bacterial) | 10- to 30-fold more effective against the rat enzyme. nih.gov | Demonstrates significant selectivity for the mammalian enzyme over the bacterial counterpart. nih.gov |

| 5-Substituted Uracil Acyclonucleosides | Rat/Ehrlich ascites (Mammalian) vs. E. coli (Bacterial) | One analogue showed a Ki of 0.1 µM for the rat enzyme vs. 0.7 µM for the E. coli enzyme. nih.gov | Inhibitory effects are generally more pronounced against mammalian enzymes. nih.gov |

| 5-(Benzyloxybenzyloxybenzyl)acyclouridine | S. mansoni (Parasite) vs. Host | Potent and specific inhibitor of the parasite enzyme (Ki = 0.98 µM). researchgate.net | Highlights a hydrophobic pocket in the parasite enzyme, indicating a significant difference from the mammalian binding site. researchgate.net |

Mechanisms Beyond Uridine Phosphorylase Inhibition

While the primary recognized mechanism of this compound and its analogues is the inhibition of uridine phosphorylase, research indicates their involvement in other cellular processes. These compounds can serve as precursors to modified nucleosides that, when incorporated into nucleic acids, can alter their fundamental properties. acs.org

This compound is a pivotal intermediate for the synthesis of 2'-modified L-nucleosides, which can be incorporated into synthetic oligonucleotides to modulate their structure and stability. acs.orgacs.org The introduction of such modifications can have profound effects on the stability of RNA and DNA duplexes, a property often measured by the change in melting temperature (Tₘ).

The 2'-position of the ribose sugar is critical for the chemical stability of RNA. Modifications at this position can render the nucleic acid strand more resistant to nuclease degradation, a significant advantage for therapeutic applications. iu.edunih.gov For example, oligonucleotides containing 2'-modified L-uridine derivatives synthesized from anhydro-L-uridine intermediates have shown dramatically enhanced stability in human serum compared to their unmodified counterparts. iu.edu While native RNA can be completely degraded within an hour, the modified L-RNA can remain intact for over 24 hours. iu.edu

Introducing modifications such as a 2'-O-methyl group, derived via the anhydro-intermediate, can significantly increase the thermal stability of RNA duplexes by enforcing a conformation favorable for helical structures. nih.govosti.gov The incorporation of two 2'-O-methoxy-L-uridine residues into an L-RNA duplex was found to increase the Tₘ by nearly 8°C. osti.gov This stabilizing effect is crucial for applications like antisense therapy, where a stable interaction between the synthetic oligonucleotide and its target mRNA is required. acs.org By incorporating these modified nucleosides, researchers can fine-tune the properties of RNA for various molecular biology applications, including the study of gene expression and the development of nucleic acid-based drugs. acs.orgnih.gov

| Modification (derived from Anhydro-L-uridine) | Nucleic Acid Type | Effect on Thermal Stability (Tₘ) | Reference |

|---|---|---|---|

| One 2'-O-methoxy-L-uridine | L-RNA duplex | Increase of 3.3°C | osti.gov |

| Two 2'-O-methoxy-L-uridine | L-RNA duplex | Increase of 7.8°C | osti.gov |

| 2'-fluoro-L-uridine | L-RNA duplex | Mild increase (~0.4°C per modification) | iu.edu |

| Incorporation at 3'-end | G-quadruplex | Used to measure effects on G-quadruplex stability | acs.org |

The antiviral activity of nucleoside analogues typically relies on their ability to be metabolized into triphosphates, which then inhibit viral polymerases or get incorporated into viral DNA or RNA, leading to chain termination. nih.gov However, not all biologically active derivatives of anhydro-uridines follow this classical mechanism.

A notable example is 2,2'-Anhydro-L-thymidine, a synthetic nucleoside derived from the anhydro-L-uridine scaffold. This compound has demonstrated activity against Herpes Simplex Virus type 1 (HSV-1). biosynth.com Crucially, its antiviral effect does not stem from the inhibition of viral nucleic acid synthesis or viral protein synthesis. biosynth.com This suggests an alternative mechanism of action, distinct from the majority of antiviral nucleoside drugs. While other uridine derivatives have been shown to inhibit viral replication by interfering with the glycosylation of viral proteins, the specific mechanism for 2,2'-Anhydro-L-thymidine remains an area of investigation. nih.govmdpi.com This finding underscores the diverse biological activities of anhydro-nucleoside derivatives, which can extend beyond the canonical pathways of enzyme inhibition or disruption of nucleic acid synthesis. biosynth.com

Structure Activity Relationship Sar Investigations of 2,2 Anhydro L Uridine Analogues

Impact of Sugar Moiety Modifications on Biological Activity

Modifications to the sugar portion of 2,2'-Anhydro-L-uridine analogues have a profound effect on their biological activity. The rigidity and stereochemistry of the sugar ring are defining factors in the interaction with biological targets.

2'-Substitutions (e.g., Fluoro, Methyl, Methoxyethyl, Amino)

The introduction of substituents at the 2'-position of the sugar ring is a common strategy to modulate the biological activity and metabolic stability of nucleoside analogues. However, in the case of anhydrouridine and related compounds, these modifications often lead to a decrease or complete loss of activity.

Research into uridine (B1682114) diphosphate (B83284) (UDP) analogues has shown that substitutions at the 2'-hydroxyl group, such as with amino or azido (B1232118) groups, significantly diminish potency at the P2Y6 receptor. frontiersin.org The introduction of a 2'-fluoro group in the arabino configuration resulted in a particularly pronounced reduction in potency. frontiersin.org Similarly, studies on other anti-HIV nucleosides have found that replacing a hydrogen atom with fluorine can almost completely inactivate the compound. mdpi.com This suggests that the 2'-position is highly sensitive to substitution, and even small modifications can disrupt the necessary conformation for binding to target enzymes or receptors.

An example of a 2'-substituted anhydronucleoside is 2,2′-anhydro-2′-C-methyluridine, whose structure has been confirmed by X-ray crystallography. nih.gov While this modification provides steric bulk, it often interferes with the precise fit required in an enzyme's active site. Further studies have indicated that modifications at the 2'- or 3'-positions of related 2'-deoxynucleosides generally tend to reduce biological activity.

| Analogue Class | 2'-Substituent | Impact on Biological Activity | Reference |

| Uridine Analogues | Fluoro | Almost complete inactivation of anti-HIV activity. | mdpi.com |

| UDP Analogues | Amino, Azido | Greatly reduced potency at P2Y6 receptor. | frontiersin.org |

| UDP Analogues | Fluoro (arabino) | Pronounced reduction in potency at P2Y6 receptor. | frontiersin.org |

| Anhydrouridines | Methyl | Structure confirmed, but such modifications often reduce activity. | nih.gov |

Stereochemical Considerations (L- vs. D-configuration)

Stereochemistry is a critical determinant of the biological activity of nucleosides. Naturally occurring sugars in the human body are in the D-configuration, and consequently, most antiviral drugs based on nucleoside analogues are D-isomers. nih.gov The use of the unnatural L-configuration, as seen in this compound, is a strategic approach in drug design. acs.org

L-nucleosides are often poor substrates for human polymerases and kinases, which can lead to reduced toxicity in host cells. acs.org However, they can still be recognized by viral enzymes, making them selective antiviral agents. The biological activity of chiral compounds is highly dependent on their three-dimensional structure, as this governs the interaction with chiral biological targets like enzymes and receptors. mdpi.commdpi.com The specific stereochemistry of a molecule can be crucial for its uptake into cells via specific transporter proteins. mdpi.commdpi.com While D-nucleosides have been more extensively developed, research into L-nucleosides continues to be an area of interest for discovering novel antiviral therapies. nih.gov

Influence of Nucleobase Modifications on Biological Activity

Altering the uracil (B121893) nucleobase, particularly at the 5-position, is another key avenue in the SAR exploration of this compound analogues.

5-Substitutions (e.g., 5-Ethyl, 5-Bromo)

A notable investigation involved the synthesis of 2,5'-anhydro analogues of 3'-azido-2',3'-dideoxyuridine (B1200160) (AZU) with halogen substitutions at the 5-position. nih.gov These compounds were evaluated for their activity against the human immunodeficiency virus (HIV-1). The results indicated that while the parent 2,5'-anhydro-AZU showed anti-HIV-1 activity, the introduction of 5-bromo and 5-iodo substituents led to a decrease in potency compared to the unsubstituted analogue. nih.gov In other studies, 5-substituted 2,2'-anhydrouridine (B559692) derivatives were synthesized but did not exhibit significant antiviral activity or cytotoxicity. researchgate.net

| Compound | 5-Substituent | Anti-HIV-1 Activity (IC₅₀) | Reference |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine | -H | 4.95 µM | nih.gov |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridine | -Br | 26.5 µM | nih.gov |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-iodouridine | -I | 27.1 µM | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For nucleoside analogues, QSAR studies can help identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern their antiviral or anticancer effects. nih.gov

While specific QSAR models for this compound analogues are not extensively documented in the available literature, the methodology has been applied to broader classes of pyrimidine (B1678525) nucleosides with antiviral activity. nih.gov These studies typically involve generating a range of molecular descriptors and using statistical methods to build a predictive model. Such models can elucidate which structural modifications are likely to enhance activity and can guide the design of new, more potent analogues. nih.gov The insights from QSAR analyses on related pyrimidine nucleosides suggest that factors like the distribution of electrostatic potential and the size of substituents can be critical for biological function.

Conformational and Stereochemical Analyses of Anhydronucleosides

The 2,2'-anhydro bridge imposes significant conformational constraints on the molecule, which is a key feature influencing its biological activity. This rigid structure locks the sugar ring (furanose) into a specific pucker and restricts the rotation around the glycosidic bond, which connects the sugar to the nucleobase.

Nucleosides typically exist in a dynamic equilibrium between two main sugar conformations: N-type (C3'-endo) and S-type (C2'-endo). The anhydro linkage dramatically shifts this equilibrium, favoring a specific conformation. The structure of 2,2'-anhydrouridine has been studied as an inhibitor of uridine phosphorylase, where its rigid conformation is crucial for its binding to the enzyme's active site.

The precise three-dimensional structure and stereochemistry of these analogues are determined using advanced analytical techniques. X-ray crystallography provides definitive information on the solid-state conformation, as demonstrated in the structural analysis of anhydro-2′-C-methyluridine. nih.gov In solution, Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are employed to investigate the conformational dynamics and the influence of different substituents and solvents on the molecule's preferred shape. These analyses are fundamental to understanding how anhydronucleosides interact with their biological targets at an atomic level.

Chiral Centers and Diastereomer Formation upon Cyclization

The formation of the anhydro bridge in uridine analogues can introduce new chiral centers, leading to the possibility of diastereomers. For instance, in the cyclization of certain uridine derivatives, an intramolecular hetero-Michael addition can occur where a nucleophile from the ribose moiety attacks the C6 position of the uracil base. This process creates a new chiral center at C6. nih.gov Consequently, the formation of two diastereomers is theoretically possible. nih.gov

However, the stereochemical outcome of such cyclization reactions is often influenced by various factors, including the reaction mechanism and the stereochemistry of the starting material. In some reported cases involving uridine derivatives, a high degree of diastereospecificity has been observed, resulting in the formation of a single diastereomer. nih.gov The mechanism of the cyclization, such as a neighboring-group participation, can dictate the stereochemistry of the product. nih.gov For example, a proposed mechanism for the formation of certain fluorinated uridine analogues involves the participation of the oxygen of the uracil moiety, leading to the formation of an anhydro nucleoside intermediate. nih.gov The subsequent nucleophilic attack by a fluoride (B91410) ion then determines the final stereochemistry. nih.gov The inherent chirality of the starting L-sugar moiety in this compound and its analogues plays a crucial role in directing the stereochemical course of such reactions.

Torsion Angle Relationships (e.g., 13C-1H Coupling)

The fixed conformation of this compound analogues allows for detailed analysis of their three-dimensional structure in solution using nuclear magnetic resonance (NMR) spectroscopy. A key parameter in this analysis is the vicinal coupling constant between carbon-13 and proton nuclei (¹³C-¹H), which is related to the dihedral (torsion) angle between these atoms through a Karplus-type relationship. This relationship has been instrumental in establishing the conformation of nucleosides in solution.

Studies on uridine and its analogues, including 2,2'-anhydro-1-β-D-arabinofuranosyl uracil (a diastereomer of 2,2'-anhydro-uridine), have utilized ¹³C labeling at the C2 position of the uracil ring to measure the coupling constants to vicinal protons. The magnitude of these coupling constants provides valuable information about the torsion angles around the glycosidic bond.

The following table presents data on the observed ¹³C₂ to vicinal proton coupling constants and the most probable dihedral angles for uridine and a related anhydro-uridine derivative.

| Compound | Coupling Atoms | Observed Coupling Constant (Hz) | Most Probable Dihedral Angle (°) |

|---|---|---|---|

| Uridine | ¹³C₂ - H₁' | 2.9 | ~120 |

| 2,2'-Anhydro-1-β-D-arabino-furanosyl uracil | ¹³C₂ - H₁' | ~0 | ~90 |

| 2,2'-Anhydro-1-β-D-arabino-furanosyl uracil | ¹³C₂ - H₃' | 5.5 | ~0 |

The near-zero coupling constant between ¹³C₂ and H₁' in the anhydro derivative strongly suggests a dihedral angle of approximately 90°, a direct consequence of the rigid bicyclic structure. In contrast, the larger coupling constant observed for the same atoms in the more flexible uridine molecule indicates a different average conformation in solution. This demonstrates how the formation of the anhydro bridge locks the sugar and base into a specific orientation, which can be precisely characterized by NMR spectroscopy.

Relationship Between Chemical Structure and Enzyme Inhibition Potency

The constrained conformation of this compound analogues is a key determinant of their potency as enzyme inhibitors. This is particularly evident in their interaction with uridine phosphorylase, an enzyme involved in pyrimidine metabolism.

5-Substituted-2,2'-anhydrouridines have been identified as a class of potent and selective competitive inhibitors of uridine phosphorylase. nih.gov The rigid structure of the 2,2'-anhydro linkage fixes the glycosidic torsion angle, which is the angle describing the orientation of the base relative to the sugar. It is believed that this fixed conformation closely mimics the conformation that the natural substrate, uridine, adopts when bound to the active site of uridine phosphorylase. nih.gov

The inhibitory potency is highly sensitive to this conformation. Analogues that deviate from the specific glycosidic torsion angle imposed by the 2,2'-anhydro bridge exhibit significantly reduced inhibitory activity. For example, 2,3'- and 2,5'-anhydro-2'-deoxy-5-ethyluridine have Kᵢ values that are five to six orders of magnitude higher than that of 2,2'-anhydro-5-ethyluridine, highlighting the critical importance of the 2,2'-linkage for potent inhibition. nih.gov

Substitutions on the uracil ring can further modulate the inhibitory activity. The introduction of small alkyl groups at the C5 position has been shown to enhance potency.

The following table summarizes the inhibitory activity of selected 2,2'-anhydrouridine analogues against uridine phosphorylase.

| Compound | Enzyme | Inhibition Constant (Kᵢ) | Type of Inhibition |

|---|---|---|---|

| 2,2'-Anhydro-5-ethyluridine | Uridine Phosphorylase | 25 nM | Competitive |

| 2,3'-Anhydro-2'-deoxy-5-ethyluridine | Uridine Phosphorylase | Significantly higher than 2,2'-anhydro analogue | Competitive |

| 2,5'-Anhydro-2'-deoxy-5-ethyluridine | Uridine Phosphorylase | Significantly higher than 2,2'-anhydro analogue | Competitive |

These findings underscore the principle that a rigid, pre-organized conformation that complements the enzyme's active site is a powerful strategy for designing potent enzyme inhibitors. The this compound scaffold serves as an excellent example of this principle, where the chemical structure dictates a specific three-dimensional arrangement that leads to high-affinity binding and potent enzyme inhibition.

Applications in Advanced Nucleic Acid Research Utilizing 2,2 Anhydro L Uridine Derivatives

Modified Oligonucleotide Synthesis

The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and therapeutics. 2,2'-Anhydro-L-uridine and its derivatives are instrumental in this process, offering a robust platform for creating nucleic acid chains with altered backbones and sugar moieties.

Precursors for 2'-Modified Pyrimidine (B1678525) Nucleotides

This compound is a key intermediate in the synthesis of 2'-modified pyrimidine nucleosides, which are crucial components of antisense and other pharmacologically active synthetic nucleic acids. acs.org The strained anhydro linkage is susceptible to nucleophilic attack, allowing for the regio- and stereoselective introduction of a wide array of functional groups at the 2'-position of the L-ribose sugar. ucla.edu This method provides an efficient pathway to produce 2'-substituted-L-pyrimidine nucleosides. researchgate.net

The process often begins with the protection of the 5'-hydroxyl group of this compound, for instance with a dimethoxytrityl (DMTr) group. researchgate.netosti.gov The subsequent ring-opening of the anhydro bridge by various nucleophiles yields the desired 2'-modified L-nucleosides. researchgate.netacs.org For example, treatment with magnesium methoxide (B1231860) leads to the formation of 2'-O-methyl-L-uridine. researchgate.netacs.org Similarly, using 2-methoxyethanol (B45455) as a nucleophile with an aluminum catalyst results in 2'-O-methoxyethyl (MOE)-L-uridine. acs.org Other modifications, such as 2'-azido and 2'-fluoro, can also be introduced using appropriate reagents. researchgate.netiu.edu

This synthetic strategy is not limited to uridine (B1682114) derivatives. The resulting 2'-modified L-uridine can be converted to the corresponding L-cytidine analog, further expanding the repertoire of available building blocks for oligonucleotide synthesis. google.com The versatility of this compound as a precursor has paved the way for the synthesis of a diverse range of 2'-substituted L-nucleosides with potential applications in various fields of nucleic acid research. researchgate.net

Incorporation into L-DNA and L-RNA

L-nucleic acids, or mirror-image nucleic acids, are enantiomers of the naturally occurring D-nucleic acids. acs.org Due to their unnatural chirality, they exhibit remarkable resistance to degradation by nucleases, making them attractive candidates for therapeutic and diagnostic applications. acs.orgnih.gov this compound serves as a crucial starting material for the synthesis of 2'-modified L-nucleoside phosphoramidites, which can then be incorporated into L-DNA and L-RNA strands via solid-phase synthesis. osti.gov

The incorporation of these modified L-nucleosides can significantly enhance the properties of the resulting oligonucleotides. For instance, the introduction of 2'-O-methyl or 2'-O-methoxyethyl modifications into L-RNA has been shown to dramatically improve the thermal stability of the duplexes. osti.govnih.gov Similarly, 2'-fluoro modifications in L-DNA and L-RNA also contribute to increased stability. iu.edu These modifications are introduced by first synthesizing the corresponding 2'-modified L-uridine from this compound, followed by its conversion to a phosphoramidite (B1245037) building block suitable for automated DNA/RNA synthesizers. osti.govnih.gov

Use in Solid-Phase Oligonucleotide Synthesis

Solid-phase synthesis is the standard method for the automated chemical synthesis of oligonucleotides. atdbio.com This technique involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support. atdbio.com 2'-Modified L-nucleosides derived from this compound are readily converted into phosphoramidite building blocks, which are the reactive monomers used in this process. researchgate.netosti.gov

To be used in solid-phase synthesis, the 2'-modified L-nucleoside undergoes a series of chemical transformations. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is activated by phosphitylation to create the phosphoramidite moiety. nih.gov For incorporation at the 3'-end of an oligonucleotide, the 3'-hydroxyl can be functionalized with a succinyl linker for attachment to a controlled pore glass (CPG) solid support. nih.gov

The resulting phosphoramidites or functionalized supports are then used in an automated DNA/RNA synthesizer. nih.gov The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation. The modified L-nucleoside phosphoramidites have been shown to couple with high efficiency under standard synthesis conditions, allowing for their successful incorporation into desired oligonucleotide sequences. osti.govoup.com

Engineering of Nucleic Acid Structures and Functionality

The incorporation of derivatives of this compound into nucleic acids allows for the precise engineering of their structural and functional properties. These modifications can lead to enhanced stability against degradation and improved hybridization characteristics.

Enhancement of Nucleic Acid Thermal Stability

The thermal stability of a nucleic acid duplex, often measured by its melting temperature (Tm), is a critical factor for many of its applications. The introduction of 2'-modified L-nucleosides, synthesized from this compound, can significantly increase the thermal stability of both L-DNA and L-RNA duplexes.

For example, the incorporation of 2'-O-methyl (2'-OMe) modifications into an L-RNA duplex has been shown to substantially increase its Tm. In one study, each 2'-OMe modification contributed to an increase of approximately 1.6 to 1.9 °C in the Tm of a self-complementary L-RNA duplex. osti.gov This stabilizing effect is attributed to the 2'-OMe group favoring an A-form helical geometry, which is the standard conformation for RNA duplexes. osti.gov

Similarly, 2'-O-methoxyethyl (MOE) modifications also enhance thermal stability. nih.gov When L-DNA strands containing 2'-OMe modifications were hybridized with their complementary L-RNA strands, the resulting chimeric duplexes also showed an increased Tm, with each modification contributing about 1.4 to 1.8 °C. osti.gov Even in L-DNA duplexes, where the sugar pucker conformation is typically C2'-endo, the introduction of 2'-OMe groups, which favor a C3'-endo pucker, can lead to a modest increase in thermal stability. osti.gov The table below summarizes the effect of 2'-O-methyl modifications on the melting temperature of L-nucleic acid duplexes.

Nuclease Resistance in Modified Oligonucleotides

A major obstacle for the in vivo application of natural oligonucleotides is their rapid degradation by nucleases. iu.edugoogle.com L-oligonucleotides, being the mirror images of natural D-oligonucleotides, are inherently resistant to nuclease degradation. acs.orgnih.gov The incorporation of further modifications at the 2'-position of the L-nucleosides, derived from this compound, can further enhance this resistance.

Studies have shown that G-quadruplexes functionalized at the 3'-end with 2'-O-methyl-L-uridine or 2'-O-methoxyethyl-L-uridine exhibit significantly improved resistance to phosphodiesterase I compared to unmodified G-quadruplexes. nih.gov For example, after 15 minutes of incubation with the nuclease, the unmodified G-quadruplex was 72% degraded, whereas the G-quadruplex with a 3'-terminal 2'-O-methyl-L-uridine showed only 57% degradation, and the one with a 2'-O-methoxyethyl-L-uridine showed 51% degradation. nih.gov This enhanced nuclease resistance is a critical property for the development of therapeutic oligonucleotides with a longer half-life in biological systems. iu.edugoogle.com The table below presents the degradation of different G-quadruplexes over time when exposed to phosphodiesterase I.

Applications in G-Quadruplex Stability Studies

G-quadruplexes (G4) are non-canonical four-stranded secondary structures found in guanine-rich regions of nucleic acids, playing crucial roles in processes like telomere maintenance and gene regulation. wikipedia.orgfrontiersin.org The stability of these structures is highly dependent on the loops connecting the G-tetrads. rsc.org

The following table details the effects of specific modifications on G-quadruplex stability.

| Modification Location | Modified Nucleoside | Effect on G-Quadruplex Stability | Citation |

| 3'-end | 2'-O-Methyl-L-uridine | Significantly increased resistance to nuclease degradation. | nih.gov |

| 3'-end | 2'-O-MOE-L-uridine | Increased stability in physiological media. | nih.gov |

Role in Ribozyme Design (e.g., Hammerhead Ribozymes)

Ribozymes are RNA molecules with catalytic activity, and the hammerhead ribozyme is a small, well-characterized example that cleaves RNA at specific sites. plos.orgsemanticscholar.orgdoudnalab.org Its catalytic function is highly dependent on its three-dimensional structure. doudnalab.org

The incorporation of modified nucleotides, including derivatives of 2,2'-Anhydro-uridine, is a key strategy in designing more stable and efficient ribozymes. oup.comnih.govresearchgate.net Replacing specific residues in the ribozyme's catalytic core with conformationally constrained analogs can enhance catalytic activity and improve stability in human serum. oup.comnih.govresearchgate.net For instance, the introduction of 2'-deoxy-2'-C-allyl uridine and other 2'-modified monomers at specific positions in the hammerhead ribozyme has resulted in molecules with near wild-type activity and enhanced nuclease resistance. oup.comnih.govresearchgate.net

Furthermore, the synthesis of "mirror-image" ribozymes composed entirely of L-nucleotides, a process that can involve L-uridine precursors, yields catalysts that are resistant to degradation by natural D-enantiomer-specific nucleases. tandfonline.com

Advanced Therapeutic and Diagnostic Agent Design

Design of Mirror-Image Nucleic Acids for Therapeutic Applications (e.g., L-aptamers, L-nanoparticles)

A significant challenge for nucleic acid-based therapies is their rapid degradation by nucleases in the body. rsc.orgnih.gov Mirror-image nucleic acids, composed of L-nucleotides, offer a compelling solution as they are not recognized by these enzymes. rsc.orgtandfonline.comnih.gov this compound is a crucial starting material for the synthesis of various L-ribonucleosides. tandfonline.com

L-aptamers , also known as Spiegelmers, are L-oligonucleotides that can bind to specific targets with high affinity and specificity. nih.gov Their mirror-image nature confers exceptional stability in biological fluids, making them promising therapeutic agents. nih.govnih.gov

L-nanoparticles , constructed from L-nucleic acids, are being developed for drug delivery and diagnostic purposes. nih.gov These nanoparticles can encapsulate therapeutic agents and protect them from degradation, while the L-nucleic acid components ensure their longevity in circulation. nih.govthno.orgfrontiersin.orgresearchgate.netnih.gov

The table below highlights key aspects of mirror-image nucleic acids in therapeutic design.

| Therapeutic Agent | Composition | Key Advantage | Citations |

| L-aptamers (Spiegelmers) | L-oligonucleotides | High nuclease resistance, strong target binding. | nih.govnih.gov |

| L-nanoparticles | L-oligonucleotides | Enhanced stability for drug delivery and diagnostics. | nih.govthno.orgfrontiersin.orgresearchgate.netnih.gov |

Modulating Gene Expression and Transcription Factor Interactions

Oligonucleotides can be designed to modulate gene expression through mechanisms like antisense technology and RNA interference. The stability of these therapeutic oligonucleotides is critical for their efficacy. Incorporating modified nucleotides derived from this compound can enhance their stability and binding affinity. nih.gov

By strategically placing these modified L-nucleosides within an antisense oligonucleotide, its resistance to nuclease degradation can be increased, leading to a more potent and lasting effect. The A-form geometry favored by the anhydro linkage can also improve the hybridization of the antisense strand to its target mRNA. osti.gov

Future Directions and Research Perspectives

Exploration of Novel 2,2'-Anhydro-L-uridine Derivatives with Enhanced Biological Profiles

The development of novel this compound derivatives is a promising avenue for discovering agents with improved potency, selectivity, and pharmacokinetic properties. As a potent intermediary in the development of antiviral medications, particularly those targeting viral RNA replication, modifications to the core 2,2'-anhydrouridine (B559692) structure are being actively explored. chemimpex.com Research has shown that nucleoside analogs are foundational in the development of antiviral and anticancer drugs by targeting essential nucleic acid metabolic pathways in pathogens and tumor cells. labshake.comresearchgate.net

Future efforts will likely focus on systematic modifications at several key positions:

The Uracil (B121893) Base: Introduction of substituents at the C5 position of the uracil ring can significantly modulate biological activity. For instance, the derivative 2,2'-Anhydro-5-ethyluridine (ANEUR) has been shown to be a potent inhibitor of uridine (B1682114) phosphorylase, which can enhance the antitumor activity of other chemotherapeutic agents like 5-fluorouridine (B13573). nih.gov The synthesis of new 5-substituted uridine derivatives is being investigated as a potential strategy against emerging viruses such as SARS-CoV-2. nih.govnih.gov

The Sugar Moiety: Alterations to the sugar portion, beyond the defining anhydro linkage, could influence target binding and cellular uptake. While much of the historical focus has been on D-nucleosides, there is growing interest in the development of L-nucleosides as antiviral agents, suggesting that the L-configuration of this compound is a key area for further investigation. researchgate.net

Acyl Chains: Structure-activity relationship (SAR) studies on uridine derivatives have indicated that the addition of various aliphatic and aromatic acyl chains can enhance antimicrobial efficacy. researchgate.netresearchgate.net These modifications can improve hydrophobic interactions with biological targets. mdpi.com

The goal of these synthetic explorations is to generate a diverse library of compounds for screening against a wide range of biological targets. This approach, combining rational design with combinatorial chemistry, will be crucial for identifying next-generation nucleoside analogs with superior therapeutic profiles.

Table 1: Examples of Research on Uridine Derivative Modifications

| Modification Site | Example Derivative/Strategy | Potential Therapeutic Target | Research Finding |

|---|---|---|---|

| C5 of Uracil Base | 2,2'-Anhydro-5-ethyluridine (ANEUR) | Uridine Phosphorylase | Potentiates the antitumor activity of fluorouridine against various adenocarcinomas. nih.gov |

| Sugar Moiety | L-nucleoside Analogs | Viral Enzymes | L-nucleosides represent a less explored but potentially fruitful area for antiviral drug development. researchgate.net |

| 2'/3' Positions | 2',3'-di-O-cinnamoyl-5'-O-palmitoyluridine | Cancer Cells | A study on various uridine derivatives showed this compound had promising antiproliferative activity against Ehrlich ascites carcinoma (EAC) cells. researchgate.net |

| General | Acylation with aliphatic chains | Bacteria and Fungi | SAR analysis indicates that acyl chains enhance antimicrobial efficacy, possibly through hydrophobic interactions with bacterial membranes. mdpi.comnih.gov |

Advanced Computational Studies on Molecular Interactions and Dynamics (e.g., Enzyme-Ligand, Nucleic Acid Conformations)